

# Technical Guide: Spectroscopic Characterization of Trioctadecyl Phosphite

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## Compound of Interest

Compound Name:	<i>Trioctadecyl phosphite</i>
CAS No.:	2082-80-6
Cat. No.:	B1581276

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## Executive Summary & Chemical Profile

**Trioctadecyl phosphite** (often referred to as Tristearyl phosphite) is a trivalent organophosphorus antioxidant used extensively to stabilize polyolefins and styrenic polymers against thermo-oxidative degradation. In pharmaceutical development, it is a critical "Extractable & Leachable" (E&L) target, often migrating from plastic packaging into drug formulations.[1]

Accurate spectroscopic characterization is required to distinguish the active antioxidant (trivalent phosphite) from its inactive oxidation product (pentavalent phosphate) and its hydrolysis breakdown products (stearyl alcohol and mono/di-phosphonates).

## Chemical Identity

Property	Detail
Chemical Name	Trioctadecyl phosphite
Synonyms	Tristearyl phosphite; Phosphorous acid, trioctadecyl ester
CAS Registry Number	2502-69-4
Molecular Formula	
Molecular Weight	~831.4 g/mol
Structure	

## Infrared Spectroscopy (FT-IR)

Role: Rapid qualitative screening and solid-state identification.

FT-IR is the primary tool for checking bulk material identity. The spectrum is dominated by the long aliphatic chains, making the "fingerprint" region ( $1200\text{--}600\text{ cm}^{-1}$ ) critical for identifying the phosphorus environment.

## Diagnostic Peak Assignments

The following table summarizes the critical absorptions. Note that the absence of a band at  $1200\text{--}1300\text{ cm}^{-1}$  is the primary indicator of purity (lack of oxidation).

Frequency (cm <sup>-1</sup> )	Vibration Mode	Structural Assignment	Diagnostic Note
2950–2850		Aliphatic Chain	Very strong. Overlaps with all lipids/stearates.
1470, 1380		/ bend	Standard alkane bending modes.
1050–950		Aliphatic Ester	Key ID Peak. Strong, broad band characteristic of phosphites.
~850–750		P-O stretch	Lower frequency skeletal vibration.
Absence		Phosphoryl	If a peak appears at 1250–1280 cm <sup>-1</sup> , the sample is oxidized (Phosphate).
Absence		Hydroxyl	If a peak appears at 3300–3500 cm <sup>-1</sup> , the sample is hydrolyzed (Stearyl alcohol).

## Experimental Protocol: FT-IR

- Sample Prep: Analyze neat if liquid/low-melt solid using ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal. If solid, prepare a KBr pellet (1% w/w) to avoid pressure-induced oxidation during grinding.
- Parameters: 32 scans, 4 cm<sup>-1</sup> resolution.
- Validation: Verify background (air) is clean. Ensure the P-O-C band at ~1000 cm<sup>-1</sup> is at least 5x the noise floor.

## Nuclear Magnetic Resonance (NMR)

Role: Definitive structural elucidation, purity assay, and degradation analysis.[2]

NMR is the gold standard for distinguishing the oxidation state of the phosphorus atom. Both  $^{31}\text{P}$  and  $^1\text{H}$  nuclei are essential.

### A. $^{31}\text{P}$ NMR (Phosphorus-31)

This is the most specific test. Trivalent phosphorus (Phosphite) resonates at a significantly lower field (higher ppm) than pentavalent phosphorus (Phosphate).

Solvent:

(Deuterated Chloroform) or

(Benzene-d6) for solubility. Standard: 85%

(external) = 0.0 ppm.[3]

Species	Chemical Shift (ppm)	Multiplicity	Interpretation
Trioctadecyl Phosphite	139.0 – 141.0	Singlet	Active Antioxidant ( $\text{P}^{3+}$ ).
Trioctadecyl Phosphate	-1.0 – +1.0	Singlet	Oxidized degradation product ( $\text{P}^{5+}$ ).
Dialkyl H-Phosphonate	5.0 – 10.0	Doublet (Hz)	Hydrolysis product. Note the giant coupling constant.

### B. $^1\text{H}$ NMR (Proton)

The proton spectrum confirms the tri-ester structure and the integrity of the stearyl chains.

Solvent:

(Residual peak at 7.26 ppm).

Chemical Shift (ppm)	Integration	Multiplicity	Assignment	Structural Insight
0.88	9H	Triplet	(Terminal)	Confirms three C18 chains.
1.25	~84H	Broad Singlet		Bulk methylene backbone.
1.65	6H	Multiplet		Methylene beta to Oxygen.
3.90 – 4.10	6H	Quartet/Multiplet	( )	Diagnostic. Coupled to <sup>31</sup> P ( Hz).

## Experimental Protocol: NMR

- Preparation: Dissolve ~20 mg of sample in 0.6 mL  
  - . Ensure the solution is clear; turbidity indicates hydrolysis products (stearyl alcohol is less soluble in cold chloroform than the phosphite).
- Acquisition (<sup>31</sup>P):
  - Pulse sequence: zgpg30 (inverse gated decoupling recommended for quantitation to minimize NOE).
  - Relaxation Delay (D1): >5 seconds (Phosphorus relaxes slowly; short D1 underestimates purity).
  - Scans: 64–128.
- Acquisition (<sup>1</sup>H):
  - Standard proton parameters (D1 = 1-2 sec).

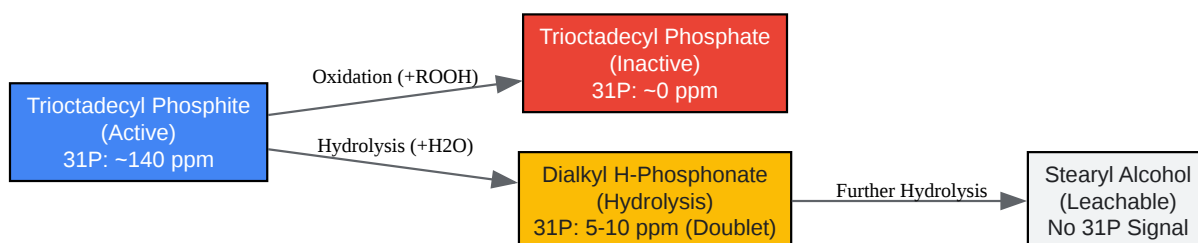
- Self-Validation: The integration of the

protons (4.0 ppm) must be exactly 2/3 of the terminal methyl protons (0.88 ppm). Deviation implies chain cleavage or impurity.

## Degradation Pathways & Analytical Logic

Understanding the degradation is vital for interpreting spectra in drug packaging studies. The phosphite sacrifices itself to protect the polymer, forming a phosphate. Moisture causes hydrolysis.

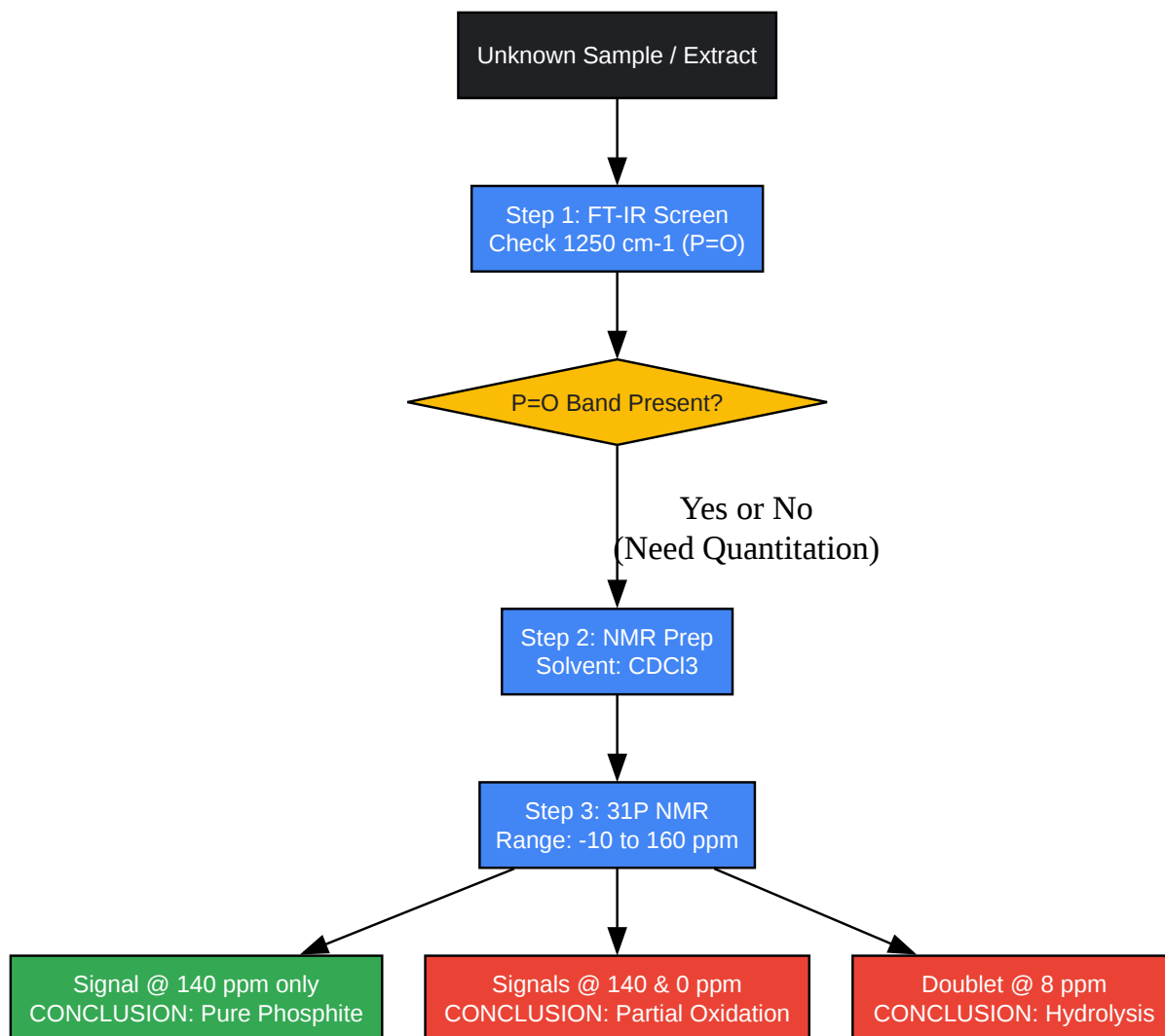
### Visualizing the Pathway



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Figure 1: Mechanistic degradation pathway of **Trioctadecyl phosphite** showing characteristic  $^{31}\text{P}$  NMR shifts for each species.

## Analytical Workflow



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Figure 2: Decision tree for spectroscopic validation of phosphite antioxidant integrity.

## Extractables & Leachables (E&L) Context

In drug development, **Trioctadecyl phosphite** is a "Class 1" extractable concern. It is lipophilic (LogP > 15), meaning it strongly migrates into lipid-based drug formulations (e.g., propofol, liposomes) or creams.

- **Toxicological Relevance:** While the phosphite itself has low acute toxicity, its breakdown products (stearyl alcohol) can alter the physical stability of the drug formulation (emulsion

breakage).

- Regulatory Limit: The identification threshold (AET) usually requires detection limits in the ppm range.
- Methodology: For trace analysis (sub-NMR sensitivity), LC-MS/MS is required. However, NMR remains the primary method for reference standard certification before LC-MS calibration curves are built.

## References

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